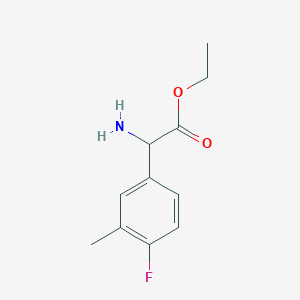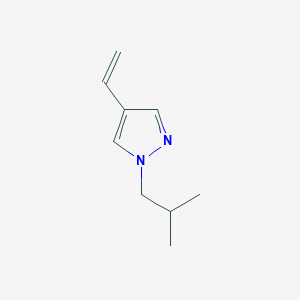
(1R,2S)-2-(3-Fluoro-4-nitrophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring substituted with a 3-fluoro-4-nitrophenyl group and an amine group. Such compounds are of interest in various fields of chemistry and pharmacology due to their unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoro and Nitro Groups: The 3-fluoro-4-nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where fluorine and nitro groups are added to the benzene ring.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Industrial Production Methods
Industrial production of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form an amino group, resulting in a diamine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH) and alkyl halides (R-X).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Diamine derivatives.
Substitution: Hydroxyl and alkyl-substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar compounds include other cyclopropane derivatives with different substituents. For example:
rac-(1R,2S)-2-(3-chloro-4-nitrophenyl)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
rac-(1R,2S)-2-(3-fluoro-4-methylphenyl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of rac-(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine lies in its specific combination of substituents, which can influence its chemical and biological properties.
特性
分子式 |
C9H9FN2O2 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC名 |
(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-5(6-4-8(6)11)1-2-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1 |
InChIキー |
POAKROSESPLYOP-POYBYMJQSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)






![N-[2-(aminomethyl)-4-fluorophenyl]-N-ethylmethanesulfonamide](/img/structure/B13584929.png)

![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)
![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)


![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)
